(3-Bromo-1H-1,2,4-triazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol, also known as 5-Bromo-1H-1,2,4-triazole-3-methanol, is a synthetic organic compound commonly used in scientific research. It is a brominated triazole derivative and is widely used in the synthesis of pharmaceutical compounds, as well as in the study of biochemical and physiological effects. This compound is a versatile building block for a variety of chemical reactions, making it a useful tool for researchers in a variety of disciplines.
Scientific Research Applications
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol,2,4-triazole-3-methanol has a wide range of applications in scientific research. It is used in the synthesis of a variety of pharmaceutical compounds, as well as in the study of biochemical and physiological effects. In addition, it is used as a building block in the synthesis of a variety of other compounds, such as peptides, nucleosides, and heterocycles.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
It’s known that similar compounds interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines .
Action Environment
It’s known that similar compounds can overcome activation barriers under certain conditions, such as heating .
Advantages and Limitations for Lab Experiments
The primary advantage of using (3-Bromo-1H-1,2,4-triazol-5-yl)methanol,2,4-triazole-3-methanol in laboratory experiments is its versatility. It can be used as a building block for a variety of chemical reactions, and it can be used to synthesize a variety of pharmaceutical compounds. In addition, its ability to inhibit enzymes involved in drug metabolism makes it a useful tool for studying the effects of drugs on biochemical and physiological processes.
The primary limitation of using (3-Bromo-1H-1,2,4-triazol-5-yl)methanol,2,4-triazole-3-methanol in laboratory experiments is its toxicity. It is classified as a hazardous material and should be handled with extreme caution. In addition, its effects on biochemical and physiological processes are not yet fully understood, and further research is needed to better understand its effects.
Future Directions
There are several potential future directions for research involving (3-Bromo-1H-1,2,4-triazol-5-yl)methanol,2,4-triazole-3-methanol. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential use in the synthesis of pharmaceutical compounds. In addition, further research could be conducted into its potential toxicity and its effects on the environment. Finally, further research could be conducted into its potential applications in the synthesis of other compounds, such as peptides and nucleosides.
Synthesis Methods
The most common method for the synthesis of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol,2,4-triazole-3-methanol is the reaction of bromine with 1,2,4-triazole in the presence of a base such as sodium hydroxide. This reaction is usually carried out in a two-step process, with the first step involving the reaction of bromine and 1,2,4-triazole, and the second step involving the addition of methanol to the reaction mixture. This two-step process yields a compound with a purity of approximately 95%.
properties
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSIHNQIKLVVAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.